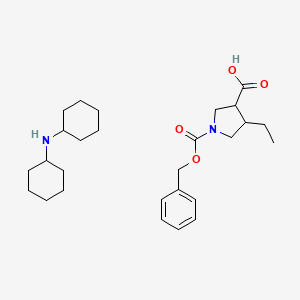
(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine Salt” is a complex organic compound with a three-dimensional structure. Let’s break down its components:
(3R,4S): Refers to the stereochemistry of the compound, indicating the arrangement of substituents around the asymmetric carbon atoms.
Benzyloxycarbonyl (Cbz) group: . It consists of a benzyloxy (C₆H₅O) moiety attached to a carbonyl group (C=O).
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps, including the protection of functional groups, cyclization, and salt formation. Specific synthetic routes may vary, but a common approach includes:
Protection of the carboxylic acid group: The carboxylic acid is protected using the benzyloxycarbonyl (Cbz) group.
Cyclization: The protected amino acid undergoes cyclization to form the pyrrolidine ring.
Salt Formation: The final compound is obtained as a dicyclohexylamine salt.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These may include batch or continuous processes, with purification steps to yield the desired product.
化学反应分析
Reactions::
Hydrolysis: Removal of the benzyloxycarbonyl group under acidic conditions.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Reactions at the carboxylic acid or amine groups.
Hydrolysis: Acidic conditions (e.g., HCl, H₂SO₄).
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, alcohols).
- Hydrolysis yields the unprotected amino acid.
- Reduction leads to the corresponding alcohol.
科学研究应用
This compound finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: In studies involving amino acids and their derivatives.
Medicine: As a potential drug candidate or intermediate.
Industry: For the synthesis of specialized molecules.
作用机制
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
相似化合物的比较
While I don’t have specific information on similar compounds, further research could explore related pyrrolidine derivatives.
属性
分子式 |
C27H42N2O4 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4.C12H23N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);11-13H,1-10H2 |
InChI 键 |
XQYOTLNAUVFWHH-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)


![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)
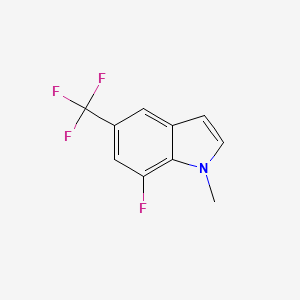
![2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B12097337.png)

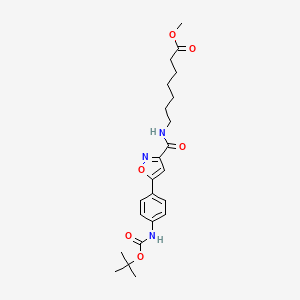
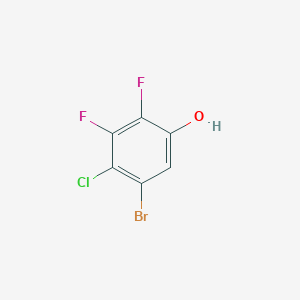
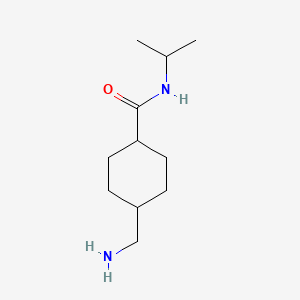
![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)
